Welcome to the BenchChem Online Store!
molecular formula C11H20N2O4 B8195699 Tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-acetamido-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B8195699
M. Wt: 244.29 g/mol
InChI Key: ULLDKFPDFHZHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07750034B2

Procedure details

To a stirred solution of tert-butyl trans-3-amino-4-hydroxypyrrolidine-1-carboxylate (500 mg, the compound of Step A, Intermediate 15), in dichloromethane (20 mL) at 0° C. was added acetic anhydride (0.24 mL) and stirring continued for 1 h. The reaction mixture was quenched with saturated sodium bicarbonate (40 mL), extracted with dichlomethane (4×20 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated to yield the title compound which was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]1[C@H:6]([OH:7])[CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1.[C:15](OC(=O)C)(=[O:17])[CH3:16]>ClCCl>[C:15]([NH:1][CH:2]1[CH:6]([OH:7])[CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1)(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Intermediate 15
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.24 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated sodium bicarbonate (40 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichlomethane (4×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC1CN(CC1O)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.